molecular formula C13H19NO2 B1372527 (Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 1019538-81-8

(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine

Cat. No.: B1372527
CAS No.: 1019538-81-8
M. Wt: 221.29 g/mol
InChI Key: TUIICDCIJXSLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is a chemical compound with the molecular formula C13H19NO2 . It is a subject of interest in various fields of research .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropylmethyl group, a dimethoxyphenyl group, and an amine group . The exact structure can be found in various chemical databases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, can be found in chemical databases . Its molecular weight is 221.29 g/mol.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Cytotoxic Activity : The compound shows potential in cytotoxic activity, as indicated in a study where derivatives of benzo[b][1,6]naphthyridines, synthesized using similar amines, demonstrated significant cytotoxic properties against several cancer cell lines (Deady et al., 2003).

  • Role in Serotonin/Norepinephrine Reuptake Inhibition : A methodology involving the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles, similar to the compound , was applied in the synthesis of a serotonin/norepinephrine reuptake inhibitor (Lifchits & Charette, 2008).

Chemical Synthesis and Analysis

  • Chiral Auxiliary Application : 1-(2,5-Dimethoxyphenyl)ethylamine, a compound similar in structure, was effectively used as a chiral auxiliary for diastereoselective alkylation (Kohara, Hashimoto, & Saigo, 1999).

  • Catalysis and Ring-Opening Reactions : The compound's structural analogs have been involved in Lewis acid-catalyzed ring-opening reactions, demonstrating their potential in synthetic organic chemistry (Lifchits & Charette, 2008).

  • Protecting Group for Amines : Compounds like the (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate, which share structural similarity, have been used as a new protecting group for amines in chemical syntheses (Snider & Wright, 2011).

  • Mass Spectrometry Analysis : Tris(2,6-dimethoxyphenyl)methyl carbenium ion, a related compound, has been used as a charge derivatization agent for the analysis of primary amines in MALDI mass spectrometry (Topolyan et al., 2016).

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is not specified in the available resources. It’s important to note that the compound is intended for research use only and not for human or veterinary use.

Future Directions

The future directions of research involving (Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine are not specified in the available resources. Given its availability for research purposes , it may be a subject of interest in various scientific studies.

Properties

IUPAC Name

1-cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-6-5-11(13(7-12)16-2)9-14-8-10-3-4-10/h5-7,10,14H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIICDCIJXSLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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